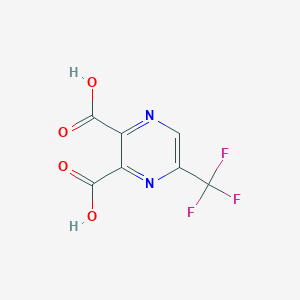
5-(Trifluoromethyl)pyrazine-2,3-dicarboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(Trifluoromethyl)pyrazine-2,3-dicarboxylic acid: is an organic compound with the molecular formula C7H3F3N2O4 and a molecular weight of 236.1 g/mol . This compound is characterized by the presence of a pyrazine ring substituted with a trifluoromethyl group and two carboxylic acid groups. It is a white crystalline solid that is soluble in water and some organic solvents .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-(Trifluoromethyl)pyrazine-2,3-dicarboxylic acid typically involves the reaction of pyrazine derivatives with trifluoromethylating agents under controlled conditions. One common method includes the use of trifluoromethyl iodide (CF3I) in the presence of a base such as potassium carbonate (K2CO3) to introduce the trifluoromethyl group onto the pyrazine ring .
Industrial Production Methods: Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to ensure efficient production. The final product is typically purified through recrystallization or chromatography techniques .
化学反应分析
Types of Reactions: 5-(Trifluoromethyl)pyrazine-2,3-dicarboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazine derivatives with higher oxidation states.
Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols or other functional groups.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazine-2,3-dicarboxylic acid derivatives, while reduction can produce pyrazine-2,3-dimethanol .
科学研究应用
Chemistry: In chemistry, 5-(Trifluoromethyl)pyrazine-2,3-dicarboxylic acid is used as a building block for the synthesis of more complex molecules.
Biology and Medicine: It is investigated for its antimicrobial, antifungal, and anticancer properties .
Industry: In the industrial sector, this compound is used in the production of agrochemicals, pharmaceuticals, and specialty chemicals. Its stability and reactivity make it a valuable intermediate in various manufacturing processes .
作用机制
The mechanism of action of 5-(Trifluoromethyl)pyrazine-2,3-dicarboxylic acid involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, it can interact with enzymes and proteins, disrupting their normal function and leading to the desired biological effects .
相似化合物的比较
Pyrazine-2,3-dicarboxylic acid: Lacks the trifluoromethyl group, resulting in different chemical and biological properties.
5-Methylpyrazine-2,3-dicarboxylic acid: Contains a methyl group instead of a trifluoromethyl group, affecting its reactivity and applications.
Uniqueness: The presence of the trifluoromethyl group in 5-(Trifluoromethyl)pyrazine-2,3-dicarboxylic acid imparts unique properties such as increased lipophilicity, stability, and reactivity. These characteristics make it a valuable compound in various scientific and industrial applications .
属性
分子式 |
C7H3F3N2O4 |
|---|---|
分子量 |
236.10 g/mol |
IUPAC 名称 |
5-(trifluoromethyl)pyrazine-2,3-dicarboxylic acid |
InChI |
InChI=1S/C7H3F3N2O4/c8-7(9,10)2-1-11-3(5(13)14)4(12-2)6(15)16/h1H,(H,13,14)(H,15,16) |
InChI 键 |
PVZRVUDBJFHAHY-UHFFFAOYSA-N |
规范 SMILES |
C1=C(N=C(C(=N1)C(=O)O)C(=O)O)C(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


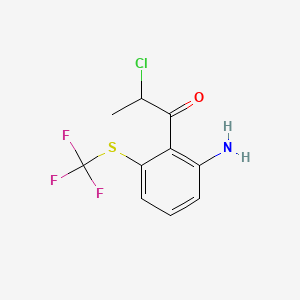

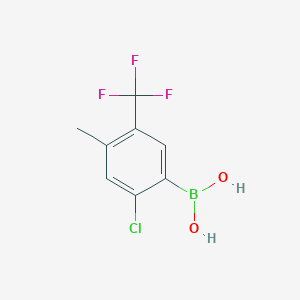
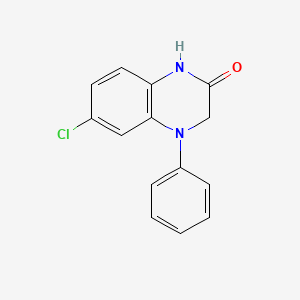

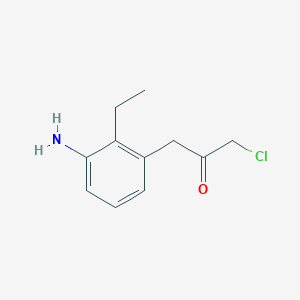
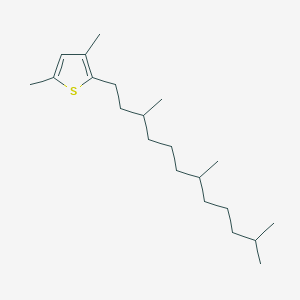

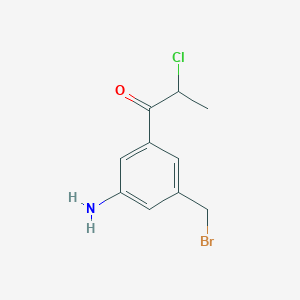

![1-[10,16-bis[3,5-bis(trifluoromethyl)phenyl]-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(23),2,8,10,15,17-hexaen-13-yl]piperidine](/img/structure/B14068087.png)
![1H-Imidazole, 5,5'-[1,1'-biphenyl]-4,4'-diylbis[2-(2S)-2-pyrrolidinyl-, hydrochloride](/img/structure/B14068088.png)
![2-(Bromomethyl)-1,2-dihydro-5H-[1,3]thiazolo[3,2-a]quinazolin-5-one](/img/structure/B14068094.png)
![2-methylimidazo[1,2-a]pyrazin-8(7H)-one](/img/structure/B14068105.png)
